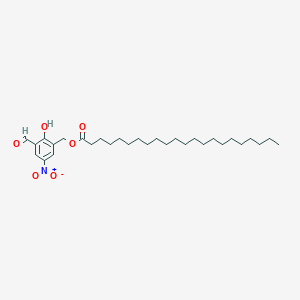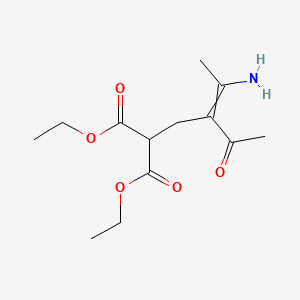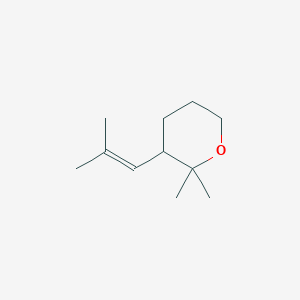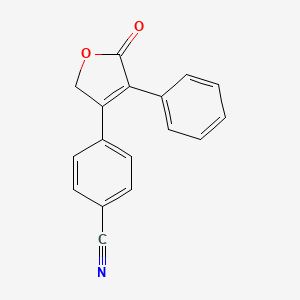
1,3-Dibutyl-1,1,3,3-tetrakis(dodecanoyloxy)distannoxane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dibutyl-1,1,3,3-tetrakis(dodecanoyloxy)distannoxane is an organotin compound with the molecular formula C40H82O8Sn2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dibutyl-1,1,3,3-tetrakis(dodecanoyloxy)distannoxane typically involves the reaction of dibutyltin oxide with dodecanoic acid. The reaction is carried out under reflux conditions in an appropriate solvent, such as toluene or xylene, to facilitate the esterification process. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1,3-Dibutyl-1,1,3,3-tetrakis(dodecanoyloxy)distannoxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides or other organotin oxides.
Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Tin oxides or organotin oxides.
Reduction: Lower oxidation state tin compounds.
Substitution: Various substituted organotin compounds depending on the nucleophile used.
科学的研究の応用
1,3-Dibutyl-1,1,3,3-tetrakis(dodecanoyloxy)distannoxane has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis, particularly in esterification and transesterification reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Utilized in the production of polymers and as a stabilizer in PVC manufacturing.
作用機序
The mechanism of action of 1,3-Dibutyl-1,1,3,3-tetrakis(dodecanoyloxy)distannoxane involves its ability to interact with various molecular targets through coordination chemistry. The tin atoms in the compound can form coordination bonds with electron-rich species, facilitating catalytic processes. In biological systems, the compound’s antimicrobial activity is attributed to its ability to disrupt cellular membranes and interfere with essential enzymatic functions.
類似化合物との比較
Similar Compounds
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: An organosilicon compound used as a ligand in organometallic chemistry and as a homogeneous catalyst.
1,3-Dibutyl-1,1,3,3-tetramethyldisiloxane: Another organosilicon compound with similar structural properties.
Uniqueness
1,3-Dibutyl-1,1,3,3-tetrakis(dodecanoyloxy)distannoxane is unique due to its specific ester functional groups and the presence of two tin atoms, which confer distinct catalytic and biological properties
特性
CAS番号 |
117421-14-4 |
|---|---|
分子式 |
C56H110O9Sn2 |
分子量 |
1164.9 g/mol |
IUPAC名 |
[butyl-[butyl-di(dodecanoyloxy)stannyl]oxy-dodecanoyloxystannyl] dodecanoate |
InChI |
InChI=1S/4C12H24O2.2C4H9.O.2Sn/c4*1-2-3-4-5-6-7-8-9-10-11-12(13)14;2*1-3-4-2;;;/h4*2-11H2,1H3,(H,13,14);2*1,3-4H2,2H3;;;/q;;;;;;;2*+2/p-4 |
InChIキー |
HGXQGIYZJZLGDT-UHFFFAOYSA-J |
正規SMILES |
CCCCCCCCCCCC(=O)O[Sn](CCCC)(OC(=O)CCCCCCCCCCC)O[Sn](CCCC)(OC(=O)CCCCCCCCCCC)OC(=O)CCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


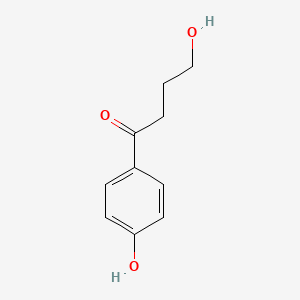
![5-Ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14306179.png)

![1,1'-[Butane-1,4-diylbis(oxy)]bis(2-methylbenzene)](/img/structure/B14306192.png)

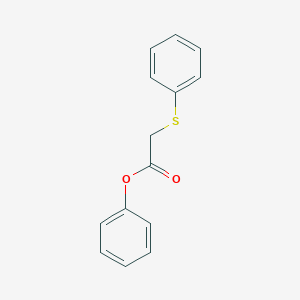

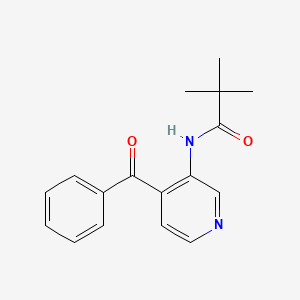
![4-[2-(Cyclopropylamino)ethyl]benzene-1,2-diol](/img/structure/B14306211.png)
